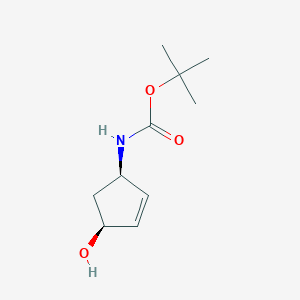
4-Aminopyrimidine
Overview
Description
4-Aminopyrimidine, also known as pyrimidin-4-amine, is an aminopyrimidine . It has a molecular formula of C4H5N3 and a molecular weight of 95.10 g/mol . It is used in the preparation of various pharmaceutical compounds .
Synthesis Analysis
4-Aminopyrimidine derivatives have been synthesized by reacting suitable 2-(ethoxyalkylene)malononitriles with easily available amidine hydrochlorides . Another study reported a four-step synthesis scheme for making 4-aminopyrimidine units using ethyl 3-ethoxypropionate as the starting material .
Molecular Structure Analysis
The molecular structure of 4-Aminopyrimidine is characterized by a pyrimidine ring with an amino group at the 4th position . The IUPAC name for 4-Aminopyrimidine is pyrimidin-4-amine . The InChI string is InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H, (H2,5,6,7) .
Chemical Reactions Analysis
4-Aminopyrimidine has been used in the preparation of 1:4-dihydro-4-imino-1-methylpyrimidine hydriodide . It has also been used in the synthesis of 4-aminopyrimidine-5-carbonitriles .
Physical And Chemical Properties Analysis
4-Aminopyrimidine has a molecular weight of 95.10 g/mol . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Anti-Inflammatory Applications
4-Aminopyrimidine derivatives have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives is a significant area of research. 4-Aminopyrimidine serves as a precursor in the synthesis of various pyrimidine compounds that exhibit a range of pharmacological effects . These synthesized compounds can be used in medicinal chemistry for drug development.
Deamination Processes in Plants
In plant biochemistry, 4-Aminopyrimidine nucleosides undergo deamination. A specific deaminase for 4-Aminopyrimidine nucleosides has been identified in rye grass (Lolium perenne), which is crucial for understanding the metabolic pathways in plants .
Schiff Base Formation
Schiff bases derived from 4-Aminopyrimidine have shown interesting bioactivities. The synthesis of new Schiff base derivatives is an active area of research, particularly in medicinal chemistry, due to their broad-spectrum biological activities .
Structure-Activity Relationships (SAR)
Research on 4-Aminopyrimidine includes detailed SAR analysis, which provides insights into the synthesis of novel pyrimidine analogs. These analogs aim to possess enhanced anti-inflammatory activities with minimal toxicity .
Antioxidant Properties
Pyrimidines, including 4-Aminopyrimidine derivatives, display antioxidant effects. This property is beneficial in combating oxidative stress in cells, which is linked to various diseases .
Mechanism of Action
Target of Action
4-Aminopyrimidine is primarily known for its interaction with voltage-gated potassium channels (Kv) . These channels play a crucial role in the regulation of the electrical activity of cells, particularly neurons and muscle cells .
Mode of Action
4-Aminopyrimidine acts by blocking voltage-gated potassium channels . This blockade prolongs the action potentials, leading to an increased release of neurotransmitters at the neuromuscular junction . This interaction results in enhanced neuronal signaling .
Biochemical Pathways
The primary biochemical pathway affected by 4-Aminopyrimidine involves the inhibition of voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling . Additionally, 4-Aminopyrimidine is involved in the regeneration of precursors for thiamine biosynthesis .
Pharmacokinetics
4-Aminopyrimidine is quickly absorbed, achieving plasma and brain extracellular fluid peak levels within 0.25 – 0.65 h . The compound has a short elimination half-life (1–2 h) and low relative oral bioavailability (~015) . The estimated in-vitro hepatic intrinsic clearance of 4-Aminopyrimidine in mouse, rat, and human was 325, 76, and 68 mL/min/kg, respectively .
Result of Action
The molecular and cellular effects of 4-Aminopyrimidine’s action primarily involve the enhancement of neuronal signaling due to the inhibition of voltage-gated potassium channels . This leads to an increase in the release of neurotransmitters, thereby facilitating communication between neurons .
Action Environment
The action, efficacy, and stability of 4-Aminopyrimidine can be influenced by various environmental factors. For instance, the anti-inflammatory effects of pyrimidines, including 4-Aminopyrimidine, are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . .
Safety and Hazards
properties
IUPAC Name |
pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRZWATULMEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207841 | |
| Record name | 4-Aminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyrimidine | |
CAS RN |
591-54-8 | |
| Record name | 4-Aminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3262X8CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While 4-aminopyrimidine itself may not have a specific biological target, its derivatives exhibit diverse biological activities. For example, 2-alkylthio-4-aminopyrimidines and 1-alkyl-1-cytosines, both derivatives of 4-aminopyrimidine, have been identified as potent inhibitors of deoxycytidine kinase. [, ] These inhibitors likely exert their effects through hydrophobic interactions within the enzyme's active site. [, ] Another example is 2,6-dimethyl-4-aminopyrimidine hydrazones, a class of compounds that demonstrate potent inhibition of pyruvate dehydrogenase complex E1 (PDHc-E1) in Escherichia coli. [] These compounds exhibit a novel "straight" binding pattern at the enzyme's active site, leading to competitive inhibition of PDHc-E1. []
A:
- Spectroscopic data:
- 1H NMR: Shows characteristic signals for the amine protons and the aromatic protons of the pyrimidine ring. [, ]
- 13C NMR: Provides information about the carbon atoms in the molecule. []
- IR: Exhibits specific absorption bands for the amine and pyrimidine functional groups. [, ]
- Mass Spectrometry: Shows characteristic fragmentation patterns. []
A: The stability and compatibility of 4-aminopyrimidine can vary depending on the specific derivative and environmental conditions. For instance, 4-aminopyrimidine primarily exists in its amino tautomeric form under low-temperature conditions in argon matrices. [] Furthermore, 4-aminopyrimidine forms hydrogen-bonded complexes with water, which have been studied using matrix isolation techniques and computational methods. [] These studies highlight the compound's ability to engage in hydrogen bonding interactions.
ANone: While 4-aminopyrimidine itself might not function as a catalyst, it serves as a fundamental building block for synthesizing diverse compounds with potential catalytic applications. For example, it can be used as a precursor in synthesizing nitrogen-containing heterocycles, some of which might exhibit catalytic activity.
A: Computational methods play a crucial role in understanding the properties and behavior of 4-aminopyrimidine and its derivatives. For instance, ab initio calculations have been employed to investigate the hydrogen bonding interactions of 4-aminopyrimidine with water. [] Additionally, molecular docking studies have been used to predict the binding modes and affinities of 4-aminopyrimidine derivatives, such as thieno[2,3-d]pyrimidine-4-carboxylic acid amides, with target proteins like TrmD from Pseudomonas aeruginosa. []
ANone: The biological activity of 4-aminopyrimidine derivatives is heavily influenced by the nature and position of substituents on the pyrimidine ring. For example:
ANone: The stability of 4-aminopyrimidine and its derivatives can vary depending on the specific compound and environmental factors.
A: The research highlights the interdisciplinary nature of 4-aminopyrimidine research, involving organic synthesis, medicinal chemistry, biochemistry, and computational modeling. [, , , , , ] For instance:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)


